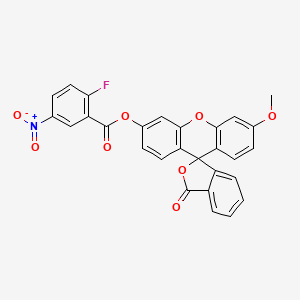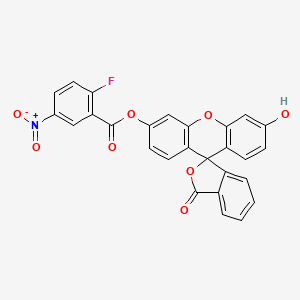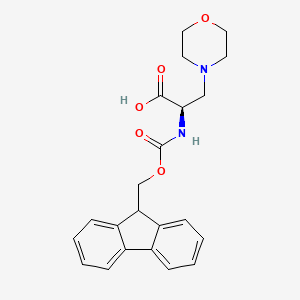![molecular formula C14H27NO5 B6309200 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid CAS No. 2108305-02-6](/img/structure/B6309200.png)
3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(t-Butoxycarbonyl)[3-(propan-2-yloxy)propyl]amino]propanoic acid, also known as t-Boc-Phe-OH, is an amino acid used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Mecanismo De Acción
T-Boc-Phe-OH is an amino acid derivative that is used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Biochemical and Physiological Effects
T-Boc-Phe-OH is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It has been shown to be involved in a variety of biochemical and physiological processes, including the regulation of gene expression, protein folding, and the modulation of cell signaling pathways. It has also been shown to be involved in the regulation of metabolic pathways, and to have a role in the development and maintenance of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments include its versatility, its ability to be used in a variety of peptide synthesis methods, and its availability in a variety of forms. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments. It is sensitive to hydrolysis and oxidation, and can be unstable at high temperatures. It is also susceptible to racemization and can be difficult to purify.
Direcciones Futuras
The future directions for 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the exploration of its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its role in biological processes. Other future directions include the development of new methods for its purification and the exploration of its use as a tool for the study of protein structure and function.
Métodos De Síntesis
The synthesis of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is achieved by the condensation of the carboxylic acid of phenylalanine with t-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The product is then hydrolyzed to yield the desired 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid.
Aplicaciones Científicas De Investigación
T-Boc-Phe-OH is used in a variety of scientific research applications. It is used in peptide synthesis, as a model compound for the study of protein structure and function, and as a substrate for the synthesis of peptides and proteins. It is also used in the development of new drugs, as a reagent for the synthesis of peptide-based drugs, and as a substrate for the synthesis of peptide-based vaccines.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-propan-2-yloxypropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-11(2)19-10-6-8-15(9-7-12(16)17)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRINNOTRMTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)